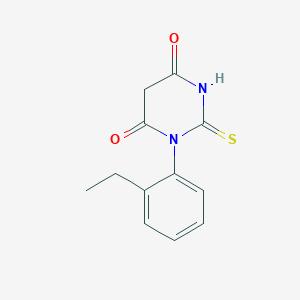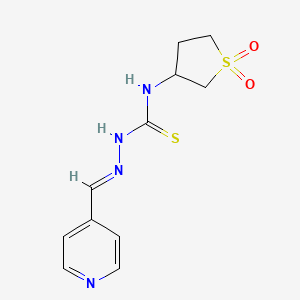
N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide, also known as MPAA, is a chemical compound that has been widely used in scientific research. It is a member of the acrylamide family of compounds and has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide involves its inhibition of PKC. PKC is a family of serine/threonine kinases that are involved in a variety of cellular processes. N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide binds to the catalytic domain of PKC and prevents its activation, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its potency as a PKC inhibitor. It has been found to be more potent than other PKC inhibitors, such as staurosporine and calphostin C. However, one limitation of using N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide is its toxicity. It has been found to be toxic to some cell lines at high concentrations.
将来の方向性
There are several future directions for research on N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide. One area of research could be the development of more selective PKC inhibitors that do not have the toxicity issues associated with N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide. Another area of research could be the investigation of the role of PKC in other diseases, such as Alzheimer's disease and diabetes. Additionally, the use of N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide in combination with other chemotherapeutic agents could be explored as a potential treatment for cancer.
合成法
The synthesis of N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 5-methyl-2-pyridinylamine with 4-nitrocinnamic acid in the presence of a catalyst. The resulting compound is then purified using column chromatography. The yield of the synthesis is typically around 70%.
科学的研究の応用
N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide has been used in a variety of scientific research applications. It has been found to be a potent inhibitor of the enzyme protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
(E)-N-(5-methylpyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-11-2-8-14(16-10-11)17-15(19)9-5-12-3-6-13(7-4-12)18(20)21/h2-10H,1H3,(H,16,17,19)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRZOMCFRVMVHA-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-methylpyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5883833.png)
![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)

![1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5883854.png)

![2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)





![3-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5883901.png)

![N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5883920.png)